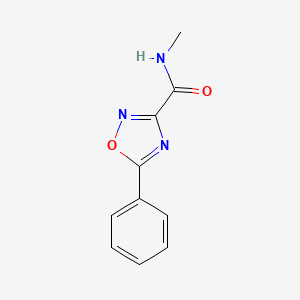
N-methyl-5-phenyl-1,2,4-oxadiazole-3-carboxamide
Overview
Description
N-methyl-5-phenyl-1,2,4-oxadiazole-3-carboxamide is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-phenyl-1,2,4-oxadiazole-3-carboxamide typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method involves the reaction of an amidoxime with a carboxylic acid chloride in the presence of a base, such as triethylamine, to form the oxadiazole ring . Another method involves the use of dehydrating agents like phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of oxadiazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-phenyl-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-methyl-5-phenyl-1,2,4-oxadiazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-infective agent, with activity against bacterial and viral pathogens.
Materials Science: Oxadiazoles are used in the development of high-energy materials and as components in organic light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its role as an enzyme inhibitor, particularly in the inhibition of glycogen synthase kinase 3 (GSK-3), which is involved in cellular proliferation and differentiation.
Mechanism of Action
The mechanism of action of N-methyl-5-phenyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of glycogen synthase kinase 3 (GSK-3), preventing the enzyme from catalyzing its substrate . This inhibition can lead to altered cellular signaling pathways, affecting processes such as cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: Known for its use in high-energy materials.
1,3,4-Oxadiazole: Widely studied for its broad range of biological activities, including antibacterial and antiviral properties.
Uniqueness
N-methyl-5-phenyl-1,2,4-oxadiazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit GSK-3 sets it apart from other oxadiazole derivatives, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
N-methyl-5-phenyl-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-9(14)8-12-10(15-13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEICLYOJGMCJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NOC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-(5-morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3160196.png)
![4-(2-hydroxyethyl)-2,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160204.png)
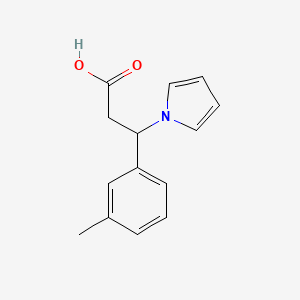
![2-ethoxy-N-{3-[(2-ethoxy-3-pyridinyl)carbonyl]-1,3-thiazolan-2-yliden}nicotinamide](/img/structure/B3160215.png)
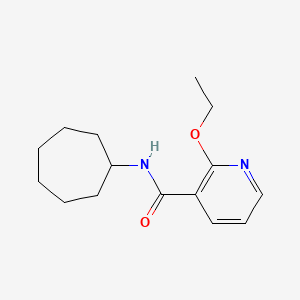
![N-{1-(4-ethylphenyl)-3-[4-(2-fluorophenyl)piperazino]-3-oxopropyl}-2,2,2-trifluoroacetamide](/img/structure/B3160229.png)
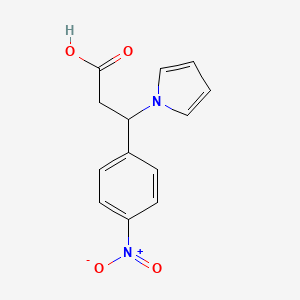
![N-[3-{2-[(E)-2-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-1-(4-ethylphenyl)-3-oxopropyl]-2,2,2-trifluoroacetamide](/img/structure/B3160247.png)
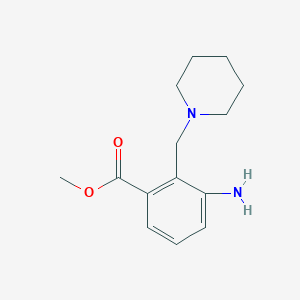
![Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3160257.png)
![N-[(6-chloropyridin-3-yl)methoxy]-2-methoxybenzamide](/img/structure/B3160258.png)
![N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide](/img/structure/B3160279.png)
![2-[(4-Methylphenyl)sulfanyl]-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone](/img/structure/B3160282.png)

